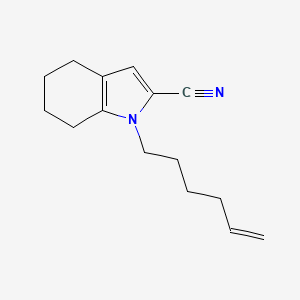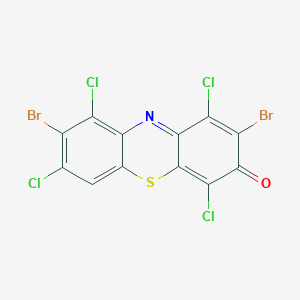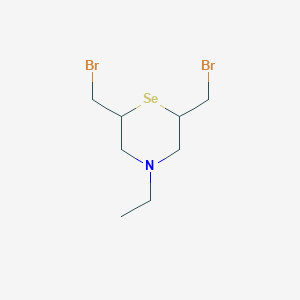
2,6-Bis(bromomethyl)-4-ethylselenomorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis(bromomethyl)-4-ethylselenomorpholine is an organoselenium compound characterized by the presence of bromomethyl groups at the 2 and 6 positions, an ethyl group at the 4 position, and a selenomorpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(bromomethyl)-4-ethylselenomorpholine typically involves the bromination of a precursor compound. One common method is the bromination of 2,6-dimethyl-4-ethylselenomorpholine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in a solvent like carbon tetrachloride (CCl4) at reflux temperature. The reaction conditions must be carefully controlled to avoid over-bromination and to ensure high yield and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(bromomethyl)-4-ethylselenomorpholine undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The selenomorpholine ring can undergo oxidation to form selenoxides or reduction to form selenides.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as azides, thiols, or ethers can be formed.
Oxidation Products: Selenoxides or selenones.
Reduction Products: Selenides or reduced selenomorpholine derivatives.
Scientific Research Applications
2,6-Bis(bromomethyl)-4-ethylselenomorpholine has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure and reactivity make it a potential candidate for the development of new drugs, particularly those targeting oxidative stress and related diseases.
Materials Science: It can be used in the synthesis of novel materials with unique electronic and optical properties, such as conductive polymers and semiconductors.
Mechanism of Action
The mechanism of action of 2,6-Bis(bromomethyl)-4-ethylselenomorpholine involves its ability to participate in various chemical reactions due to the presence of reactive bromomethyl groups and the selenomorpholine ring. The bromomethyl groups can undergo nucleophilic substitution, leading to the formation of new chemical bonds. The selenomorpholine ring can interact with biological molecules, potentially modulating oxidative stress pathways and influencing cellular redox states .
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(bromomethyl)pyridine: Similar in structure but lacks the selenomorpholine ring, making it less reactive in certain chemical reactions.
2,6-Bis(bromomethyl)naphthalene: Contains a naphthalene ring instead of a selenomorpholine ring, leading to different electronic properties and reactivity.
2,6-Bis(bromomethyl)phenol: Contains a phenol group, which imparts different chemical properties and reactivity compared to the selenomorpholine ring.
Uniqueness
2,6-Bis(bromomethyl)-4-ethylselenomorpholine is unique due to the presence of the selenomorpholine ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for applications in organic synthesis, medicinal chemistry, and materials science.
Properties
CAS No. |
62757-26-0 |
|---|---|
Molecular Formula |
C8H15Br2NSe |
Molecular Weight |
363.99 g/mol |
IUPAC Name |
2,6-bis(bromomethyl)-4-ethylselenomorpholine |
InChI |
InChI=1S/C8H15Br2NSe/c1-2-11-5-7(3-9)12-8(4-10)6-11/h7-8H,2-6H2,1H3 |
InChI Key |
NZCWGHLTUXIYAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC([Se]C(C1)CBr)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


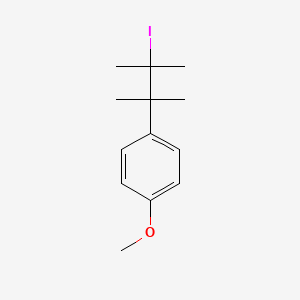
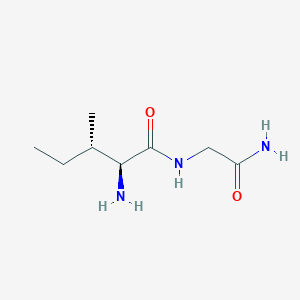
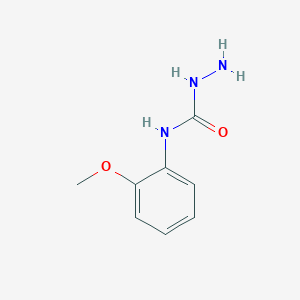
![2-[(1S)-Cyclopent-2-en-1-yl]ethan-1-ol](/img/structure/B14526963.png)

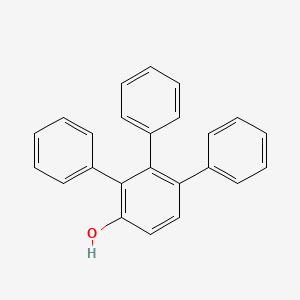
![4-Ethoxy-1-[(4-nitrophenyl)methyl]pyridin-1-ium chloride](/img/structure/B14526979.png)
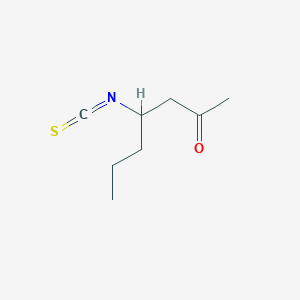
![2,2'-Sulfinyldi(bicyclo[2.2.1]heptane)](/img/structure/B14526990.png)
![Sodium [4-(trifluoromethyl)phenyl]methanide](/img/structure/B14526993.png)
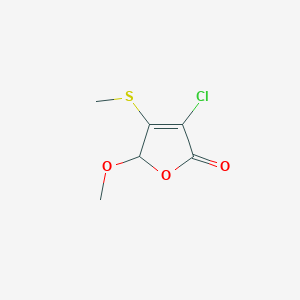
![1-[(Benzyloxy)carbonyl]-L-prolyl-L-serylglycine](/img/structure/B14527029.png)
